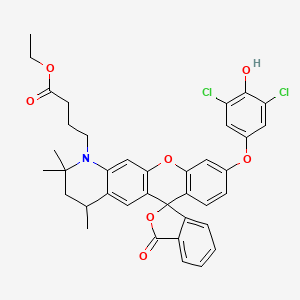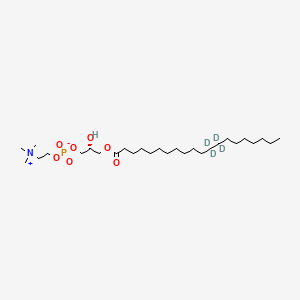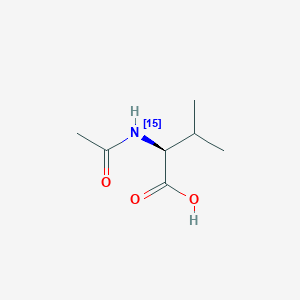
Tegaserod-13C,d3 (maleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tegaserod-13C,d3 (maleate) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of tegaserod maleate, which is known for its role as a selective serotonin receptor agonist. Tegaserod maleate is primarily used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation. The isotopic labeling in Tegaserod-13C,d3 (maleate) makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tegaserod-13C,d3 (maleate) involves the incorporation of carbon-13 and deuterium into the tegaserod molecule. The process typically starts with the synthesis of the tegaserod precursor, followed by isotopic labeling. The reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents to achieve the desired isotopic incorporation.
Industrial Production Methods
Industrial production of Tegaserod-13C,d3 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the isotopically labeled compound. The use of specialized equipment and techniques, such as high-performance liquid chromatography, is essential to separate and purify the final product.
化学反应分析
Types of Reactions
Tegaserod-13C,d3 (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Tegaserod-13C,d3 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Utilized in metabolic studies to track the distribution and breakdown of tegaserod in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tegaserod.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of tegaserod in various conditions.
作用机制
Tegaserod-13C,d3 (maleate) exerts its effects by acting as a partial agonist at serotonin-4 receptors and an antagonist at serotonin-2B receptors. This dual action promotes gastrointestinal motility and alleviates symptoms of irritable bowel syndrome with constipation. The molecular targets include serotonin receptors located in the gastrointestinal tract, and the pathways involved are primarily related to serotonin signaling.
相似化合物的比较
Similar Compounds
Tegaserod maleate: The non-isotopically labeled version of Tegaserod-13C,d3 (maleate).
Prucalopride: Another serotonin receptor agonist used to treat constipation.
Cisapride: A serotonin receptor agonist with similar gastrointestinal motility effects.
Uniqueness
Tegaserod-13C,d3 (maleate) is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems.
属性
分子式 |
C20H27N5O5 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;2-pentyl-1-[(E)-[5-(trideuterio(113C)methoxy)-1H-indol-3-yl]methylideneamino]guanidine |
InChI |
InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1-/i2+1D3; |
InChI 键 |
CPDDZSSEAVLMRY-FJWRVXCYSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)NC=C2/C=N/NC(=NCCCCC)N.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)




![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)



